molecular formula C21H22N2O5S2 B2686566 N-cyclohexyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1116082-71-3

N-cyclohexyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea

Cat. No.: B2686566
CAS No.: 1116082-71-3
M. Wt: 446.54
InChI Key: JAJBRZKYPAXWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

N-cyclohexyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea derivatives are part of a broader class of compounds that have been explored for their chemical synthesis applications. For example, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, offering a racemization-free, environmentally friendly, and cost-effective method for producing ureas under mild conditions (Thalluri et al., 2014). This approach underscores the versatility and potential of urea derivatives in synthetic organic chemistry.

Biological Activity

Research into benzimidazole-ureas has identified their role as potent inhibitors of key tyrosine kinase receptors involved in angiogenesis, such as VEGFR-2 and TIE-2 (Hasegawa et al., 2007). These findings highlight the therapeutic potential of benzimidazole-urea derivatives in cancer treatment and other diseases where angiogenesis plays a critical role.

Cytokinin-Like Activity

Urea derivatives have also been investigated for their plant growth-regulating properties. Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants (Ricci & Bertoletti, 2009). This research opens up possibilities for using such compounds in agriculture to enhance crop yield and improve plant health.

Anticancer and Antimicrobial Applications

Novel urea and thiourea derivatives containing the benzimidazole group have shown promise as anticancer agents, with certain compounds inducing apoptosis in breast cancer cell lines (Siddig et al., 2021). Furthermore, urea derivatives have been evaluated for their antibacterial activity, indicating their potential as novel antimicrobial agents (Azab et al., 2013).

Mechanism of Action

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-14-5-7-18(8-6-14)30(25,26)23(2)19-9-10-29-20(19)21(24)22-15-11-16(27-3)13-17(12-15)28-4/h5-13H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJBRZKYPAXWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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